Butanoyl chloride, 2-methyl-

Description

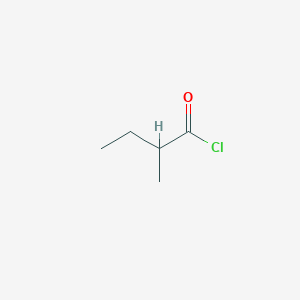

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPVXVRWIDOORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872039 | |

| Record name | Butanoyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57526-28-0 | |

| Record name | Methylbutyryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57526-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl chloride, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-methylbutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutanoyl chloride (also known as 2-methylbutyryl chloride) is a reactive acyl chloride that serves as a crucial intermediate in organic synthesis. Its branched alkyl structure and the presence of the highly electrophilic acyl chloride functional group make it a versatile building block for the introduction of the 2-methylbutanoyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data to aid in its characterization. This document is intended for professionals in research and development who require a thorough understanding of this compound for applications in pharmaceuticals, agrochemicals, and materials science.

Chemical and Physical Properties

2-Methylbutanoyl chloride is a colorless to pale yellow liquid with a characteristic pungent odor. It is highly reactive, particularly towards nucleophiles, and is sensitive to moisture. The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO | [1][2][3] |

| Molecular Weight | 120.58 g/mol | [1][2] |

| CAS Number | 57526-28-0 (racemic), 27763-54-8 ((S)-enantiomer), 101400-29-7 ((R)-enantiomer) | [1][2][4] |

| Appearance | Clear, colorless to pale yellow liquid | |

| Odor | Pungent | |

| Density | 0.972 g/mL at 25 °C | |

| Boiling Point | 117-121 °C | |

| Refractive Index | n20/D 1.418 | |

| Flash Point | 20 °C (68 °F) - closed cup | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene). Reacts violently with water. |

Spectral Data

The following tables summarize the key spectral data for the characterization of 2-methylbutanoyl chloride.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | m | 1H | CH |

| ~1.7 | m | 2H | CH₂ |

| ~1.2 | d | 3H | CH₃ (adjacent to CH) |

| ~0.9 | t | 3H | CH₃ (terminal) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O |

| ~55 | CH |

| ~26 | CH₂ |

| ~16 | CH₃ (adjacent to CH) |

| ~11 | CH₃ (terminal) |

Note: The exact chemical shifts can vary depending on the solvent.[5]

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1800 | Strong | C=O stretch (acyl chloride) |

| ~1460 | Medium | C-H bend (alkane) |

| ~950 | Medium | O-H bend (out-of-plane, from hydrolysis) |

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 120/122 | Varies | [M]⁺ (molecular ion, with ³⁵Cl/³⁷Cl isotopes) |

| 85 | High | [M-Cl]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Experimental Protocols

Synthesis of 2-Methylbutanoyl Chloride from 2-Methylbutanoic Acid

This protocol describes the conversion of 2-methylbutanoic acid to 2-methylbutanoyl chloride using thionyl chloride.[6]

Materials:

-

2-Methylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent and for azeotropic removal of excess SOCl₂)

-

Dry glassware

-

Nitrogen or argon atmosphere setup

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methylbutanoic acid.

-

Addition of Thionyl Chloride: Under a nitrogen atmosphere, slowly add thionyl chloride (1.5 to 2.0 equivalents) to the stirred 2-methylbutanoic acid at room temperature. The reaction can be performed neat or in an anhydrous solvent like toluene.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Excess thionyl chloride can be removed by rotary evaporation. Adding anhydrous toluene and co-evaporating can aid in the complete removal of residual thionyl chloride.

-

Purification: The crude 2-methylbutanoyl chloride is purified by fractional distillation under reduced pressure to yield the pure product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

General Protocol for Esterification with an Alcohol (e.g., Ethanol)

This protocol outlines the reaction of 2-methylbutanoyl chloride with an alcohol to form an ester.[7]

Materials:

-

2-Methylbutanoyl chloride

-

Anhydrous ethanol

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dry glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (e.g., ethanol, 1.0 equivalent) and the base (e.g., pyridine, 1.1 equivalents) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add 2-methylbutanoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purification: The crude ester can be purified by distillation or column chromatography.

General Protocol for Amide Formation with an Amine (e.g., Aniline)

This protocol describes the acylation of an amine with 2-methylbutanoyl chloride to form an amide.

Materials:

-

2-Methylbutanoyl chloride

-

Aniline

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

A non-nucleophilic base (e.g., triethylamine)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dry glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the amine (e.g., aniline, 1.0 equivalent) and the base (e.g., triethylamine, 1.2 equivalents) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the solution to 0 °C. Slowly add 2-methylbutanoyl chloride (1.1 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purification: The resulting crude amide can be purified by recrystallization or column chromatography.

Visualizations

Synthesis of 2-Methylbutanoyl Chloride

Caption: Workflow for the synthesis of 2-methylbutanoyl chloride.

Key Reactions of 2-Methylbutanoyl Chloride

Caption: Common nucleophilic acyl substitution reactions.

General Mechanism of Nucleophilic Acyl Substitution

Caption: Mechanism of reaction with nucleophiles.

Conclusion

2-Methylbutanoyl chloride is a valuable and highly reactive chemical intermediate. Its utility in organic synthesis is well-established, particularly for the formation of esters and amides. A thorough understanding of its properties, safe handling procedures, and reaction conditions is essential for its effective use in research and development. The data and protocols provided in this guide are intended to support scientists in the successful application of 2-methylbutanoyl chloride in their synthetic endeavors.

References

- 1. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Methylbutanoyl chloride | C5H9ClO | CID 7168193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. (R)-2-Methylbutanoyl Chloride | C5H9ClO | CID 7023084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to 2-Methylbutanoyl Chloride: Properties, Synthesis, and Applications in Drug Development

This technical guide provides an in-depth overview of 2-methylbutanoyl chloride, a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physicochemical properties, synthesis protocols, and its role in the creation of various therapeutic agents.

Chemical Identifiers and Properties

2-Methylbutanoyl chloride is a chiral acyl chloride that exists as a racemic mixture and as two distinct enantiomers, (S)- and (R)-2-methylbutanoyl chloride. The specific stereoisomer used can be crucial in the synthesis of stereospecific pharmaceuticals.

Chemical Identifiers

The various identifiers for 2-methylbutanoyl chloride and its stereoisomers are summarized in the table below, providing a clear reference for researchers.

| Identifier | Racemic 2-Methylbutanoyl Chloride | (S)-2-Methylbutanoyl Chloride | (R)-2-Methylbutanoyl Chloride |

| CAS Number | 5856-79-1, 57526-28-0[1][2] | 27763-54-8[3][4] | 101400-29-7[5] |

| IUPAC Name | 2-methylbutanoyl chloride[2] | (2S)-2-methylbutanoyl chloride[4] | (2R)-2-methylbutanoyl chloride[5] |

| Synonyms | (RS)-2-Methylbutyryl chloride, dl-2-Methylbutyryl chloride[2] | (S)-(+)-2-Methylbutanoic acid chloride[4] | (R)-(-)-2-Methylbutanoyl chloride |

| Molecular Formula | C₅H₉ClO[6] | C₅H₉ClO[3][4] | C₅H₉ClO[5] |

| Molecular Weight | 120.58 g/mol [2] | 120.58 g/mol [3][4] | 120.58 g/mol [5] |

| InChI | InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3 | InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m0/s1[3][4] | InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1[5] |

| InChIKey | XRPVXVRWIDOORM-UHFFFAOYSA-N[1] | XRPVXVRWIDOORM-BYPYZUCNSA-N[3][4] | XRPVXVRWIDOORM-SCSAIBSYSA-N[5] |

| Canonical SMILES | CCC(C)C(=O)Cl[3] | CC--INVALID-LINK--C(=O)Cl[3][4] | CC--INVALID-LINK--C(=O)Cl[5] |

Physicochemical Properties

The physical and chemical properties of 2-methylbutanoyl chloride are critical for its handling, storage, and application in chemical reactions.

| Property | Value |

| Appearance | Clear, colorless to pale yellow liquid[7] |

| Odor | Pungent[7][8] |

| Boiling Point | 116-121 °C[8][9] |

| Density | 0.972 - 0.99 g/cm³[8][9] |

| Refractive Index | 1.418[9] |

| Solubility | Soluble in common organic solvents (e.g., acetone, toluene, chloroform, THF).[8] Reacts violently with water.[7] |

| Flash Point | 20 °C (closed cup)[8] |

Synthesis of 2-Methylbutanoyl Chloride: Experimental Protocol

The most common method for the preparation of 2-methylbutanoyl chloride is the reaction of 2-methylbutanoic acid with thionyl chloride (SOCl₂).[10] This method is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 2-methylbutanoyl chloride.

Detailed Experimental Protocol

Materials:

-

2-Methylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 2-methylbutanoic acid.

-

Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the 2-methylbutanoic acid at room temperature. The addition should be done cautiously as the reaction can be exothermic. An anhydrous solvent may be used if necessary.

-

Reaction: Gently heat the reaction mixture to reflux (around 60-80 °C) using a heating mantle. The progress of the reaction can be monitored by the evolution of SO₂ and HCl gas, which should be vented to a fume hood or passed through a scrubber. Continue heating until the gas evolution ceases, which typically takes 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure.

-

Purification: The crude 2-methylbutanoyl chloride is then purified by fractional distillation under reduced pressure to yield the pure product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as both thionyl chloride and the byproduct HCl are corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Applications in Drug Development

2-Methylbutanoyl chloride is a versatile building block in the synthesis of a wide range of pharmacologically active molecules. Its reactive acyl chloride group readily participates in acylation reactions to form esters and amides.

General Acylation Workflow

Caption: General workflow for acylation reactions using 2-methylbutanoyl chloride.

Cardiovascular Drugs

A notable application of 2-methylbutanoyl chloride is in the synthesis of the cholesterol-lowering drug, Lovastatin . The (S)-enantiomer is a key component of the side chain of lovastatin, which is crucial for its inhibitory activity on HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][5] The synthesis involves the esterification of the monacolin J diol lactone precursor with (S)-2-methylbutanoyl chloride.

Furthermore, derivatives of 1,2,4-triazolo[1,5-a]pyrimidines synthesized using 2-methylbutanoyl chloride have shown potential as coronary vasodilating and antihypertensive agents.[11]

Anticancer Agents

2-Methylbutanoyl chloride has been utilized in the synthesis of novel compounds with potential anticancer activity. For instance, it has been used to create derivatives of 2-phenylacrylonitrile that act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis in cancer cells.[12] Additionally, new quinoxaline 1,4-di-N-oxide derivatives incorporating an alkylcarbonyl group from reagents like 2-methylbutanoyl chloride have been synthesized and evaluated for their in vitro antitumor activity.[13]

Antiviral Agents

The synthesis of novel carbovir analogues as potential antiviral agents has also employed 2-methylbutanoyl chloride.[14] These analogues have been tested against a range of viruses, including HIV-1, HSV-1, HSV-2, and HCMV.

Conclusion

2-Methylbutanoyl chloride is a valuable and highly reactive chemical intermediate with significant applications in the synthesis of a diverse array of pharmaceutical compounds. Its utility spans across multiple therapeutic areas, including cardiovascular, oncology, and infectious diseases. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and drug development professionals aiming to design and create novel and effective therapeutic agents. The detailed information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of 2-methylbutanoyl chloride in research and development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Lovastatin production: From molecular basis to industrial process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery, biochemistry and biology of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the IUPAC Nomenclature of 2-Methylbutanoyl Chloride

Abstract

This technical document provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the organic compound 2-methylbutanoyl chloride. It details the systematic approach to deriving the name from its molecular structure, identifies the parent chain and principal functional group, and explains the application of locants for substituents. This guide is intended to serve as a foundational reference for professionals in organic synthesis, medicinal chemistry, and related scientific fields where precise molecular identification is critical.

Molecular Structure and Identification

2-Methylbutanoyl chloride is an acyl chloride, a class of organic compounds derived from carboxylic acids.[1][2] These compounds are characterized by the functional group -COCl, where a carbonyl group (C=O) is bonded to a chlorine atom.[1][2] This functional group makes the molecule highly reactive and a valuable intermediate in organic synthesis.[3]

The molecular formula for 2-methylbutanoyl chloride is C₅H₉ClO.[4][5] Its structure consists of a four-carbon chain (butane) as the backbone, with a methyl group (CH₃) substituent and an acyl chloride functional group.[6] The compound possesses a chiral center at the second carbon, meaning it can exist as two distinct stereoisomers: (S)-2-methylbutanoyl chloride and (R)-2-methylbutanoyl chloride.[4][7][8]

Systematic IUPAC Nomenclature Derivation

The IUPAC system provides a logical, unambiguous method for naming organic compounds. The name "2-methylbutanoyl chloride" is derived by following a set of established rules, which are broken down below.

Step 1: Identify the Principal Functional Group The acyl chloride (-COCl) group is the principal functional group in the molecule, taking precedence over alkyl chains.[1] According to IUPAC rules, compounds containing this group are named by taking the name of the parent carboxylic acid and replacing the "-oic acid" suffix with "-oyl chloride".[2][9]

Step 2: Determine the Parent Carbon Chain The longest continuous carbon chain that includes the carbonyl carbon of the functional group is identified as the parent chain. In this case, the chain consists of four carbon atoms. The parent alkane is therefore butane.

Step 3: Name the Parent Acyl Chloride Based on the four-carbon chain, the corresponding carboxylic acid is butanoic acid. Following the rule from Step 1, "butanoic acid" becomes "butanoyl chloride ".[10]

Step 4: Identify and Number Substituents The carbon atom of the acyl chloride group is designated as position 1 (C1).[9][10] The chain is numbered sequentially from this carbon.

-

C1: Carbonyl carbon

-

C2: Carbon atom bonded to a methyl group (CH₃)

-

C3: Methylene carbon (CH₂)

-

C4: Terminal methyl carbon (CH₃)

A methyl group (CH₃) is attached to the C2 position.[6]

Step 5: Assemble the Full IUPAC Name The substituent name ("methyl") and its position ("2-") are prefixed to the parent acyl chloride name. This results in the final, unambiguous IUPAC name: 2-methylbutanoyl chloride .

The logical workflow for deriving this name is illustrated in the diagram below.

Physicochemical Properties

A summary of key quantitative data for 2-methylbutanoyl chloride is presented for reference.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO | [4][5][7][11] |

| Molecular Weight | 120.58 g/mol | [4][8][12] |

| CAS Registry Number | 5856-79-1 (for racemate) | [4][5] |

| Density | 0.972 g/mL at 25 °C | [11][13] |

| Boiling Point | 117-121 °C | [11] |

| Refractive Index | n20/D 1.418 | [11] |

Experimental Protocols

The determination of IUPAC nomenclature is a theoretical process based on internationally recognized rules and does not involve an experimental protocol. The synthesis of 2-methylbutanoyl chloride, however, would require a detailed experimental procedure, typically involving the reaction of 2-methylbutanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Such protocols are beyond the scope of this nomenclature guide.

Conclusion

The IUPAC name 2-methylbutanoyl chloride is systematically derived from its chemical structure by identifying the acyl chloride as the principal functional group, determining the four-carbon parent chain, and numbering from the carbonyl carbon to assign the locant for the methyl substituent. This standardized naming convention is essential for clear and accurate communication in scientific research, development, and regulatory contexts.

References

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. Acid Chlorides: Structure, Nomenclature and Properties [allen.in]

- 3. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]

- 4. 2-methylbutanoyl chloride [webbook.nist.gov]

- 5. 2-methylbutanoyl chloride [webbook.nist.gov]

- 6. Answered: 2-methylbutanoyl chloride | bartleby [bartleby.com]

- 7. (S)-2-Methylbutanoyl chloride | C5H9ClO | CID 7168193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-2-Methylbutanoyl Chloride | C5H9ClO | CID 7023084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chembk.com [chembk.com]

- 12. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-methylbutanoyl chloride [stenutz.eu]

physical properties of 2-methylbutanoyl chloride (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-methylbutanoyl chloride, a significant reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document presents its boiling point and density, outlines the experimental protocols for their determination, and illustrates its primary synthesis route.

Core Physical Properties

2-Methylbutanoyl chloride is a colorless to light yellow liquid with a pungent odor. It is highly reactive, especially towards nucleophiles, and is sensitive to moisture. The key physical constants of boiling point and density are crucial for its handling, purification, and use in chemical reactions.

Data Presentation

The physical properties of 2-methylbutanoyl chloride are summarized in the table below. The data represents typical values found in chemical literature and supplier specifications.

| Physical Property | Value | Notes |

| Boiling Point | 116-121 °C | At atmospheric pressure (760 mmHg). |

| Density | 0.972 - 0.99 g/mL | At 25 °C. |

Experimental Protocols

The determination of the physical properties of a chemical compound like 2-methylbutanoyl chloride requires precise and standardized experimental procedures. Below are detailed methodologies for ascertaining its boiling point and density.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For 2-methylbutanoyl chloride, this can be determined by distillation or the micro-boiling point method.

Distillation Method:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: A sample of 2-methylbutanoyl chloride (a few milliliters) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.

-

Temperature Reading: The temperature is recorded when the vapor is condensing on the thermometer bulb and a steady temperature is observed. This steady temperature is the boiling point of the liquid.[1][2]

Micro-Boiling Point Method (Thiele Tube):

-

Sample Preparation: A small amount of 2-methylbutanoyl chloride is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed in the liquid.

-

Apparatus Setup: The tube containing the sample and capillary tube is attached to a thermometer and placed in a Thiele tube filled with a heating oil.

-

Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and escape as a stream of bubbles.

-

Observation: The heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[3][4]

Determination of Density

Density is the mass per unit volume of a substance. For a liquid like 2-methylbutanoyl chloride, it is typically determined using a pycnometer or by direct mass and volume measurements.

Using a Graduated Cylinder and Balance:

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.

-

Volume Measurement: A known volume of 2-methylbutanoyl chloride is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[5][6]

Synthesis of 2-Methylbutanoyl Chloride

2-Methylbutanoyl chloride is commonly synthesized from 2-methylbutanoic acid. A prevalent method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. This reaction is efficient and produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the desired acyl chloride.[7][8][9]

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis of 2-methylbutanoyl chloride from 2-methylbutanoic acid.

This guide provides essential physical data and procedural information for professionals working with 2-methylbutanoyl chloride. Adherence to appropriate laboratory safety protocols is paramount when handling this reactive compound.

References

- 1. vernier.com [vernier.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Safety Data Sheet (SDS) of 2-Methylbutanoyl Chloride

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a comprehensive overview of the safety data for 2-methylbutanoyl chloride, a key intermediate in various organic syntheses. The information is compiled from various Safety Data Sheets (SDS) to ensure a robust and reliable resource for laboratory and development settings.

Chemical Identification and Properties

2-Methylbutanoyl chloride is a flammable and corrosive liquid that requires careful handling. Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | References |

| IUPAC Name | 2-methylbutanoyl chloride | [1] |

| Synonyms | 2-Methylbutyryl chloride, (RS)-2-Methylbutyryl chloride, dl-2-Methylbutyryl chloride | [1][2] |

| CAS Number | 57526-28-0 | [1][2] |

| EC Number | 260-787-3 | [1][2] |

| Molecular Formula | C5H9ClO | [1][3] |

| Molecular Weight | 120.58 g/mol | [1][4] |

| Appearance | Clear, colorless to pale yellow liquid with a pungent odor. | [2][3] |

| Boiling Point | 116-121 °C | [2][5] |

| Density | 0.972 - 0.99 g/cm³ | [2][5][6] |

| Flash Point | 20 °C (68 °F) - closed cup | [2][5] |

| Solubility | Soluble in common organic solvents (e.g., acetone, toluene, chloroform, THF). Reacts with water. | [2][3][5] |

| Refractive Index | n20/D 1.418 (lit.) | [5][6] |

Hazard Identification and GHS Classification

2-Methylbutanoyl chloride is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and corrosivity.

| GHS Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[1][7] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][8] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[1][8] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |

The GHS pictograms associated with these hazards are:

GHS Pictograms for 2-Methylbutanoyl Chloride.

Exposure Controls and Personal Protection

To minimize exposure and ensure safe handling, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

| Control Measure | Specification |

| Engineering Controls | - Use only under a chemical fume hood.[9][10]- Ensure adequate ventilation, especially in confined areas.[9][11][12]- Use explosion-proof electrical, ventilating, and lighting equipment.[7][9][10]- Eyewash stations and safety showers must be close to the workstation.[9][10] |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[2][9][10][12]- Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, neoprene) and clothing to prevent skin exposure.[2][8][9][10][11][12]- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK).[8][9][10] |

| Hygiene Measures | - Wash hands thoroughly after handling.[9]- Do not eat, drink, or smoke when using this product. |

The hierarchy of controls for handling hazardous chemicals is a fundamental concept in laboratory safety.

Hierarchy of Controls for Chemical Safety.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10][11][12] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][8][9][10][11][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][8][9][10][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9][10][11] |

Fire-Fighting Measures and Accidental Release

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[9][10][11][12] Water may be ineffective but can be used to cool closed containers.[9][10]

Specific Hazards: Highly flammable liquid and vapor.[1][9][10] Vapors are heavier than air and may travel to a source of ignition and flash back.[9][10] Containers may explode when heated.[9][10] Combustion products include carbon oxides (CO, CO2) and hydrogen chloride gas.[9][10]

Accidental Release Measures: Evacuate personnel to a safe area.[9][11][12] Remove all sources of ignition.[9][10][11][12] Use personal protective equipment.[11][12] Contain the spill with inert absorbent material and dispose of it as hazardous waste.[9][10]

Handling, Storage, and Disposal

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][10][11][12] Keep away from heat, sparks, and open flames.[7][9][10] Ground and bond containers and receiving equipment.[9] Use non-sparking tools.[9][10][11][12]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9][10][11] Keep in a flammables area.[5][9][10]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9]

Toxicological Information

Detailed toxicological studies on 2-methylbutanoyl chloride are not extensively reported in the readily available SDS. However, based on its classification, the following effects are expected:

| Effect | Description |

| Acute Toxicity | No specific data is available for oral, dermal, or inhalation toxicity.[2] However, it is expected to be harmful if swallowed, in contact with skin, or if inhaled due to its corrosive nature. |

| Skin Corrosion/Irritation | Causes severe skin burns.[1][8] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[1] |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| STOT-Single Exposure | May cause respiratory system irritation.[9] |

| STOT-Repeated Exposure | No data available. |

| Aspiration Hazard | No data available.[9] |

Experimental Protocols

Detailed experimental protocols for toxicological or other safety-related studies are not provided in the publicly available Safety Data Sheets. Researchers should develop specific standard operating procedures (SOPs) for their intended use of 2-methylbutanoyl chloride, incorporating the safety information provided in this guide. A general workflow for a chemical risk assessment is outlined below.

A General Workflow for Chemical Risk Assessment.

Ecological Information

There is limited information available on the ecotoxicity of 2-methylbutanoyl chloride.[9][12] It is advised to prevent its release into the environment as it is expected to be harmful to aquatic life.[11][12]

Stability and Reactivity

Reactivity: Reacts violently with water, releasing hydrochloric acid.[2][3] It is also reactive with amines and alcohols.[2] Vapors may form explosive mixtures with air.[9][10]

Chemical Stability: Stable under recommended storage conditions.[2]

Incompatible Materials: Strong oxidizing agents, alcohols, strong bases, and water.[9][10]

Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9][10]

This technical guide is intended to provide a comprehensive summary of the available safety information for 2-methylbutanoyl chloride. It is not a substitute for a thorough review of the specific Safety Data Sheet provided by the supplier and the development of detailed, process-specific risk assessments and standard operating procedures. Always consult the original SDS for the most current and complete information.

References

- 1. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. framochem.com [framochem.com]

- 3. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]

- 4. (R)-2-Methylbutanoyl Chloride | C5H9ClO | CID 7023084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-methylbutanoyl chloride [stenutz.eu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

reactivity of the acyl chloride functional group in 2-methylbutanoyl chloride

An In-depth Technical Guide to the Reactivity of the Acyl Chloride Functional Group in 2-Methylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-methylbutanoyl chloride, a key intermediate in organic synthesis. The document elucidates the core principles governing the reactivity of its acyl chloride functional group, with a particular focus on the electronic and steric factors imparted by its branched alkyl structure. Key transformations, including hydrolysis, alcoholysis, aminolysis, and reactions with organometallic reagents, are discussed in detail. This guide includes summaries of physicochemical and spectroscopic data, illustrative experimental protocols, and visualizations of reaction mechanisms and workflows to support research and development in the chemical and pharmaceutical sciences.

Introduction

Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as powerful acylating agents in a vast array of chemical transformations. Their high reactivity stems from the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon. 2-Methylbutanoyl chloride, a chiral acyl chloride, is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fragrances. The presence of a methyl group at the α-carbon introduces steric hindrance and subtle electronic effects that modulate its reactivity compared to linear acyl chlorides. Understanding these nuances is critical for controlling reaction outcomes and optimizing synthetic routes. This guide offers an in-depth examination of the chemical behavior of 2-methylbutanoyl chloride, providing foundational knowledge and practical data for laboratory applications.[1][2]

Physicochemical and Spectroscopic Data

Accurate physical and spectroscopic data are essential for the safe handling, purification, and characterization of 2-methylbutanoyl chloride. The key properties are summarized in the tables below.

Data Presentation

Table 1: Physicochemical Properties of 2-Methylbutanoyl Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClO | [1][3] |

| Molecular Weight | 120.58 g/mol | [1][3] |

| CAS Number | 57526-28-0 (racemate) | [1] |

| 27763-54-8 ((S)-enantiomer) | [2][3] | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent | [2] |

| Boiling Point | 117-121 °C (374 K) | |

| Density | 0.972 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.418 | |

| Solubility | Soluble in organic solvents; reacts violently with water. | [2] |

Table 2: Key Spectroscopic Data for 2-Methylbutanoyl Chloride

| Technique | Characteristic Peaks / Signals | Comments | Reference(s) |

| Infrared (IR) | Strong C=O stretch: ~1800 cm⁻¹ | The high frequency is characteristic of the electron-withdrawing effect of the chlorine atom in an acyl chloride. | [1] |

| C-Cl stretch: 650-800 cm⁻¹ | [1] | ||

| ¹³C NMR | Carbonyl (C=O): ~174 ppm | Highly deshielded carbonyl carbon. | [1][3] |

| α-carbon (CH): ~55-60 ppm | Deshielded by both the carbonyl group and the chlorine atom. | [1][3] | |

| Alkyl carbons: ~10-30 ppm | Typical chemical shifts for sp³ carbons. | [1][3] | |

| Mass Spec. (MS) | Molecular Ion (M⁺): m/z 120/122 | Shows characteristic 3:1 isotopic pattern for chlorine. | [4] |

| Acylium Ion [M-Cl]⁺: m/z 85 | A prominent fragment resulting from the loss of the chlorine atom. | [4] |

Core Reactivity: Nucleophilic Acyl Substitution

The chemistry of 2-methylbutanoyl chloride is dominated by the nucleophilic acyl substitution mechanism. This two-step process involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻ or Nu-H) on the electron-deficient carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the C=O double bond and expelling the most stable leaving group—in this case, the chloride ion (Cl⁻).

Caption: General mechanism for nucleophilic acyl substitution.

Factors Influencing Reactivity

The high reactivity of 2-methylbutanoyl chloride is governed by both electronic and steric factors.

-

Electronic Effects: The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it an excellent target for nucleophiles. The chloride ion is an outstanding leaving group because it is the conjugate base of a strong acid (HCl), and its departure is thermodynamically favorable.

-

Steric Hindrance: The methyl group on the α-carbon (C2) in 2-methylbutanoyl chloride creates steric bulk around the reaction center. Compared to a linear acyl chloride like pentanoyl chloride, this steric hindrance can decrease the rate of reaction, particularly with bulky nucleophiles. The approach of the nucleophile to the carbonyl carbon is more impeded, raising the activation energy of the addition step.

Caption: Steric hindrance at the α-carbon slows nucleophilic attack.

Key Reactions of 2-Methylbutanoyl Chloride

Hydrolysis

2-Methylbutanoyl chloride reacts vigorously and exothermically with water to produce 2-methylbutanoic acid and hydrogen chloride gas. This reaction is often instantaneous and difficult to control on a large scale without efficient cooling.

Reaction: CH₃CH₂CH(CH₃)COCl + H₂O → CH₃CH₂CH(CH₃)COOH + HCl

Alcoholysis (Esterification)

Reaction with alcohols yields esters. The reaction is typically rapid and exothermic, often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, which can prevent side reactions and drive the equilibrium towards the product.

Reaction (with Ethanol): CH₃CH₂CH(CH₃)COCl + CH₃CH₂OH → CH₃CH₂CH(CH₃)COOCH₂CH₃ + HCl

Aminolysis (Amide Formation)

Ammonia, primary amines, and secondary amines react readily to form amides. Two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt.

Reaction (with Benzylamine): CH₃CH₂CH(CH₃)COCl + 2 C₆H₅CH₂NH₂ → CH₃CH₂CH(CH₃)CONHCH₂C₆H₅ + C₆H₅CH₂NH₃⁺Cl⁻

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are potent nucleophiles that react with acyl chlorides twice. The first substitution produces a ketone intermediate. However, ketones are more reactive towards Grignard reagents than acyl chlorides, so the ketone immediately reacts with a second equivalent of the Grignard reagent. Subsequent acidic workup yields a tertiary alcohol. It is not possible to isolate the ketone intermediate under these conditions.

Reaction (with Phenylmagnesium Bromide):

-

CH₃CH₂CH(CH₃)COCl + C₆H₅MgBr → [CH₃CH₂CH(CH₃)COC₆H₅] + MgBrCl

-

[CH₃CH₂CH(CH₃)COC₆H₅] + C₆H₅MgBr → CH₃CH₂CH(CH₃)C(O⁻MgBr⁺)(C₆H₅)₂

-

CH₃CH₂CH(CH₃)C(O⁻MgBr⁺)(C₆H₅)₂ + H₃O⁺ → CH₃CH₂CH(CH₃)C(OH)(C₆H₅)₂ + Mg²⁺ + Br⁻ + Cl⁻

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and rigorous safety assessments. All operations should be performed in a well-ventilated fume hood.

Protocol: Synthesis of Ethyl 2-Methylbutanoate (Alcoholysis)

Materials:

-

2-Methylbutanoyl chloride (1.21 g, 10.0 mmol)

-

Anhydrous ethanol (2.3 g, 50.0 mmol, 5 equiv.)

-

Anhydrous pyridine (0.95 g, 12.0 mmol, 1.2 equiv.)

-

Anhydrous diethyl ether (20 mL)

-

1 M HCl solution, saturated NaHCO₃ solution, brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous ethanol and anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add anhydrous pyridine to the stirred solution.

-

Slowly add 2-methylbutanoyl chloride dropwise via syringe over 10 minutes, maintaining the temperature at 0 °C. A white precipitate (pyridinium hydrochloride) will form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding 10 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation to yield ethyl 2-methylbutanoate.

Caption: Workflow for the synthesis of ethyl 2-methylbutanoate.

Protocol: Synthesis of 2-Methyl-1,1-diphenylpentan-1-ol (Grignard Reaction)

Materials:

-

Magnesium turnings (0.53 g, 22.0 mmol)

-

Bromobenzene (2.36 g, 15.0 mmol)

-

Anhydrous diethyl ether (30 mL)

-

2-Methylbutanoyl chloride (0.60 g, 5.0 mmol)

-

Saturated NH₄Cl solution, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare Grignard Reagent: To a flame-dried three-neck flask under argon, add magnesium turnings. Add a solution of bromobenzene in 15 mL of anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After addition, stir for 30 minutes until most of the magnesium is consumed.

-

Reaction: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Prepare a solution of 2-methylbutanoyl chloride in 15 mL of anhydrous diethyl ether.

-

Add the acyl chloride solution dropwise to the Grignard reagent at 0 °C over 20 minutes.

-

After addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution until the solids dissolve.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude tertiary alcohol by column chromatography or recrystallization.

Quantitative Reaction Data Summary

While the reactions of 2-methylbutanoyl chloride are qualitatively well-understood to be rapid and efficient, specific peer-reviewed kinetic data (e.g., rate constants) are not widely published. Yields are highly dependent on the substrate, reaction conditions, and purification method.

Table 3: Summary of Key Reactions and Expected Outcomes

| Nucleophile | Product Functional Group | Reaction Conditions | Expected Yield | Key Considerations |

| Water (H₂O) | Carboxylic Acid | Uncatalyzed, often vigorous | Quantitative | Highly exothermic; requires careful temperature control. |

| Ethanol (EtOH) | Ester | Base (e.g., pyridine) catalyst, 0 °C to RT | High (>85%) | Use of a base is recommended to neutralize HCl. |

| Benzylamine (BnNH₂) | Amide | 2 equivalents of amine, 0 °C to RT | High (>80%) | Requires 2 equivalents of amine or 1 equivalent each of amine and a non-nucleophilic base. |

| Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol | >2 equivalents Grignard, anhydrous ether/THF, 0 °C to RT | Good to High | Strictly anhydrous conditions are critical. Ketone intermediate is not isolable. |

Conclusion

2-Methylbutanoyl chloride is a highly reactive and versatile chemical intermediate whose behavior is a classic example of nucleophilic acyl substitution. Its reactivity is primarily driven by the electronic properties of the acyl chloride group, while the rate of its transformations is moderated by the steric influence of the α-methyl substituent. This guide has detailed the fundamental principles of its reactivity, provided key physicochemical data, and presented illustrative protocols for its conversion into carboxylic acids, esters, amides, and tertiary alcohols. This information serves as a valuable technical resource for scientists engaged in synthetic chemistry and drug development, enabling more effective utilization of this important building block.

References

- 1. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]

- 3. (S)-2-Methylbutanoyl chloride | C5H9ClO | CID 7168193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Stereoisomers of 2-Methylbutanoyl Chloride: (S) and (R) Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-methylbutanoyl chloride, the (S)- and (R)-enantiomers. This document details their synthesis, characterization, and applications, with a focus on providing practical information for professionals in the fields of chemical research and pharmaceutical development.

Introduction

2-Methylbutanoyl chloride (C₅H₉ClO) is a chiral acyl chloride that serves as a valuable building block in organic synthesis. Due to the presence of a stereocenter at the second carbon, it exists as a pair of enantiomers: (S)-2-methylbutanoyl chloride and (R)-2-methylbutanoyl chloride. These stereoisomers possess identical physical properties in an achiral environment but exhibit different optical activities and can have profoundly different biological effects when incorporated into chiral molecules such as pharmaceuticals. The distinct three-dimensional arrangement of each enantiomer is crucial in asymmetric synthesis, where precise stereochemical control is paramount.

The (S)-enantiomer, in the form of an amide, is a known sex pheromone of the sugarcane rhizome borer, Migdolus fryanus, highlighting the importance of stereochemistry in biological systems.[1] In the pharmaceutical industry, the use of single-enantiomer chiral building blocks is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs), which can lead to improved efficacy and reduced side effects.[2][3]

Physicochemical and Spectroscopic Data

The physicochemical properties of the individual enantiomers of 2-methylbutanoyl chloride are identical, with the exception of the direction in which they rotate plane-polarized light. The data presented below is for the racemic mixture unless otherwise specified.

Table 1: Physicochemical Properties of 2-Methylbutanoyl Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClO | [4][5][6] |

| Molecular Weight | 120.58 g/mol | [4][5][6] |

| Appearance | Clear colorless to light yellow liquid | [7][8] |

| Boiling Point | 117-121 °C (lit.) | [8] |

| Density | 0.972 g/mL at 25 °C (lit.) | [8] |

| Refractive Index (n20/D) | 1.418 (lit.) | [8] |

| CAS Number (Racemic) | 57526-28-0 | [6] |

| CAS Number ((S)-enantiomer) | 27763-54-8 | [9][10] |

| CAS Number ((R)-enantiomer) | 101400-29-7 | [5][11] |

Note: Specific optical rotation values for the pure enantiomers are not consistently reported in readily available literature. Enantiomers rotate plane-polarized light to an equal but opposite degree.[12][13] The sign of rotation, (+) for dextrorotatory or (-) for levorotatory, must be experimentally determined.

Table 2: Spectroscopic Data for 2-Methylbutanoyl Chloride (Racemic)

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for the ethyl and methyl groups adjacent to the chiral center and the carbonyl group. | [6] |

| ¹³C NMR | Spectra available, showing the expected number of carbon signals. | [4][6] |

| Mass Spectrometry (GC-MS) | Data available, often showing a prominent peak at m/z 57. | [6] |

| Infrared (IR) Spectroscopy | Data available, with a characteristic strong absorption for the C=O stretch of the acyl chloride. | [6] |

The NMR and IR spectra of the individual (S) and (R) enantiomers are identical in an achiral solvent.

Synthesis of (S)- and (R)-2-Methylbutanoyl Chloride

The most common and direct method for the synthesis of enantiomerically pure 2-methylbutanoyl chloride is the reaction of the corresponding enantiomer of 2-methylbutanoic acid with a chlorinating agent, most frequently thionyl chloride (SOCl₂).[14] This reaction proceeds with retention of configuration at the chiral center.

General Reaction Scheme

References

- 1. researchgate.net [researchgate.net]

- 2. savemyexams.com [savemyexams.com]

- 3. mdpi.com [mdpi.com]

- 4. (S)-2-Methylbutanoyl chloride | C5H9ClO | CID 7168193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-Methylbutanoyl Chloride | C5H9ClO | CID 7023084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 27763-54-8: (S)-2-Methylbutanoyl chloride | CymitQuimica [cymitquimica.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Page loading... [wap.guidechem.com]

- 10. (S)-2-methylbutanoyl chloride [webbook.nist.gov]

- 11. (2R)-2-methylbutanoyl chloride - C5H9ClO | CSCS00010998671 [chem-space.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2-Methylbutanoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutanoyl chloride (C₅H₉ClO), a branched-chain acyl chloride, is a key reactive intermediate in organic synthesis. Its utility in the production of pharmaceuticals, agrochemicals, and other fine chemicals is largely dependent on its solubility and reactivity in various organic solvents. Understanding the solubility profile of 2-methylbutanoyl chloride is crucial for optimizing reaction conditions, improving yields, and ensuring process safety. This technical guide provides a comprehensive overview of the solubility of 2-methylbutanoyl chloride in common organic solvents, details experimental protocols for solubility determination, and outlines its reactivity with different solvent classes.

Physicochemical Properties of 2-Methylbutanoyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO | |

| Molecular Weight | 120.58 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Pungent | |

| Boiling Point | 117-121 °C | |

| Density | 0.972 g/mL at 25 °C |

Solubility of 2-Methylbutanoyl Chloride in Organic Solvents

Quantitative solubility data for 2-methylbutanoyl chloride is not extensively available in published literature. However, based on the general behavior of acyl chlorides and qualitative descriptions for structurally similar compounds like butanoyl chloride and pentanoyl chloride, a qualitative solubility profile can be established. Acyl chlorides are generally miscible with a wide range of aprotic organic solvents.[1][2][3][4] Their reactivity with protic solvents, however, dictates that they do not simply dissolve but rather undergo a chemical reaction.

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Solubility/Reactivity |

| Aprotic Solvents | ||

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble/Miscible |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble/Miscible |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble/Miscible |

| Ketones | Acetone | Soluble (potential for slow reaction) |

| Esters | Ethyl acetate | Soluble |

| Nitriles | Acetonitrile | Soluble |

| Amides | Dimethylformamide (DMF) | Soluble |

| Protic Solvents | ||

| Water | Reacts violently to form 2-methylbutanoic acid and HCl.[5][6] | |

| Alcohols | Methanol, Ethanol | Reacts to form the corresponding ester.[7][8] |

| Amines | Primary and secondary amines | Reacts to form the corresponding amide.[9] |

Experimental Protocols for Solubility Determination

Determining the solubility of a reactive compound like 2-methylbutanoyl chloride requires careful consideration of its moisture sensitivity and reactivity. Standard methods need to be adapted to prevent hydrolysis or reaction with the solvent.

General Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

-

2-Methylbutanoyl chloride

-

Anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene)

-

Dry glass test tubes with stoppers

-

Inert atmosphere (e.g., nitrogen or argon)

-

Dry syringes or pipettes

Procedure:

-

Under an inert atmosphere, add approximately 1 mL of the selected anhydrous organic solvent to a dry test tube.

-

Using a dry syringe, add a small, known amount of 2-methylbutanoyl chloride (e.g., 10 µL) to the solvent.

-

Stopper the test tube and gently agitate the mixture.

-

Observe for complete dissolution. The formation of a single, clear phase indicates solubility. The presence of undissolved droplets or a separate layer indicates insolubility or limited solubility.

-

If the initial amount dissolves, continue to add small increments of 2-methylbutanoyl chloride until saturation is reached (i.e., the solute no longer dissolves).

Protocol for Quantitative Solubility Determination using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for determining the solubility of reactive compounds as it can be performed in a sealed tube, minimizing atmospheric exposure.[10][11][12]

Materials:

-

2-Methylbutanoyl chloride

-

Anhydrous deuterated solvent (e.g., CDCl₃, THF-d₈)

-

Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes with caps

-

Inert atmosphere glovebox or Schlenk line

-

NMR spectrometer

Procedure:

-

Sample Preparation (in an inert atmosphere):

-

Prepare a stock solution of the internal standard in the chosen deuterated solvent with a precisely known concentration.

-

In a series of vials, add a known excess amount of 2-methylbutanoyl chloride.

-

To each vial, add a precise volume of the internal standard stock solution.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

-

NMR Analysis:

-

Carefully transfer the supernatant from each vial to a separate NMR tube. It is crucial to avoid transferring any undissolved solute.

-

Acquire a quantitative ¹H NMR spectrum for each sample.

-

-

Data Analysis:

-

Integrate the signals corresponding to the internal standard and a well-resolved signal of 2-methylbutanoyl chloride.

-

Calculate the concentration of dissolved 2-methylbutanoyl chloride using the following equation:

Concentration_solute = (Integral_solute / Integral_standard) * (Number of Protons_standard / Number of Protons_solute) * Concentration_standard

-

The average concentration from the samples represents the solubility of 2-methylbutanoyl chloride in that solvent at the given temperature.

-

Reactivity and Logical Relationships

The "solubility" of 2-methylbutanoyl chloride in protic solvents is a misnomer, as it readily undergoes nucleophilic acyl substitution reactions. Understanding these reaction pathways is critical for selecting appropriate solvents and reaction conditions.

Reaction with Protic Solvents

The following diagram illustrates the reaction of 2-methylbutanoyl chloride with common protic nucleophiles.

Caption: Reaction pathways of 2-methylbutanoyl chloride with protic solvents.

Experimental Workflow for a Typical Acylation Reaction

The choice of an appropriate aprotic solvent is crucial for the successful use of 2-methylbutanoyl chloride as an acylating agent. The following workflow outlines a typical procedure for the synthesis of an amide.

Caption: A typical experimental workflow for an amidation reaction.

Conclusion

2-Methylbutanoyl chloride is a versatile reagent that is soluble in a wide range of aprotic organic solvents, making it suitable for various synthetic applications. Its high reactivity, particularly with protic species, necessitates careful handling and the use of anhydrous conditions. While quantitative solubility data remains scarce, the qualitative information and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize 2-methylbutanoyl chloride in their work. The development of robust, quantitative solubility data in a broader range of solvents would be a valuable contribution to the field.

References

- 1. alignchemical.com [alignchemical.com]

- 2. CAS 638-29-9: Pentanoyl chloride | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 141-75-3: Butanoyl chloride | CymitQuimica [cymitquimica.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Synthetic Applications of 2-Methylbutanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutanoyl chloride, a versatile acyl chloride, serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity, stemming from the acyl chloride functional group, allows for the facile introduction of the 2-methylbutanoyl moiety into a wide range of molecules. This technical guide provides an in-depth overview of the commercial availability of 2-methylbutanoyl chloride, its key chemical properties, and detailed protocols for its application in the synthesis of amides and esters.

Commercial Availability

A variety of chemical suppliers offer 2-methylbutanoyl chloride, typically as a racemic mixture or as its individual (S)- and (R)-enantiomers. The purity and available quantities vary by supplier, catering to both small-scale research and larger-scale manufacturing needs. Below is a summary of prominent commercial suppliers and their product offerings.

Table 1: Commercial Suppliers of 2-Methylbutanoyl Chloride (Racemic, CAS: 57526-28-0)

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 5g, 25g |

| Thermo Scientific (Alfa Aesar) | 99% | 10g, 50g, 100g |

| AK Scientific | ≥95% | 1g, 5g, 25g, 100g |

| Matrix Fine Chemicals | Inquire for details | Small and large quantities |

| Oakwood Chemical | Inquire for details | Gram to kilogram scale |

| ChemBK | 97% | Inquire for details |

Table 2: Commercial Suppliers of (S)-2-Methylbutanoyl Chloride (CAS: 27763-54-8)

| Supplier | Purity | Available Quantities |

| CymitQuimica | Inquire for details | Gram scale |

| BLD Pharm | ≥98% | 1g, 5g, 25g |

| Dayang Chem (Hangzhou) Co., Ltd. | 98% | 1kg, 25kg |

Table 3: Commercial Suppliers of (R)-2-Methylbutanoyl Chloride (CAS: 101400-29-7)

| Supplier | Purity | Available Quantities |

| Chemspace | ≥90% | 2.5g |

Physicochemical Properties

2-Methylbutanoyl chloride is a colorless to pale yellow liquid with a pungent odor. It is highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form 2-methylbutanoic acid and hydrochloric acid. It is soluble in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene.

Table 4: Key Physicochemical Data for 2-Methylbutanoyl Chloride

| Property | Value |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol |

| Boiling Point | 117-121 °C |

| Density | ~0.972 g/mL at 25 °C |

| Refractive Index | ~1.418 at 20 °C |

Experimental Protocols

The high reactivity of the acyl chloride functional group makes 2-methylbutanoyl chloride an excellent reagent for acylation reactions, particularly for the synthesis of amides and esters.

Synthesis of N-Substituted Amides

The reaction of 2-methylbutanoyl chloride with primary or secondary amines is a robust method for the formation of amide bonds, often proceeding under mild conditions with high yields. A general procedure, commonly known as the Schotten-Baumann reaction, is provided below.

General Protocol for Amide Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2-methylbutanoyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of 2-Methylbutanoate Esters

2-Methylbutanoyl chloride reacts readily with alcohols and phenols to form the corresponding esters. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

General Protocol for Ester Synthesis:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM, THF, or diethyl ether).

-

Addition of Base: Add a suitable base (1.1-1.5 equivalents), such as triethylamine or pyridine.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C. Add 2-methylbutanoyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting alcohol/phenol is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by distillation or column chromatography.

Applications in Synthesis

2-Methylbutanoyl chloride is a valuable reagent in the synthesis of various biologically active molecules. A notable example is its use in the synthesis of insect pheromones. For instance, N-(2'S)-methylbutanoyl-2-methylbutylamide, the sex pheromone of the sugarcane rhizome borer (Migdolus fryanus), can be synthesized using (S)-2-methylbutanoyl chloride or its corresponding carboxylic acid.[1]

Visualizations

As 2-methylbutanoyl chloride is a synthetic building block and not known to be directly involved in biological signaling pathways, the following diagrams illustrate typical experimental workflows for its use in chemical synthesis.

Caption: Experimental workflow for the synthesis of N-substituted amides.

Caption: Experimental workflow for the synthesis of 2-methylbutanoate esters.

Safety Information

2-Methylbutanoyl chloride is a corrosive and flammable substance. It reacts violently with water and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion